molecular formula C14H11BrO2 B291476 4-Bromophenyl 4-methylbenzoate

4-Bromophenyl 4-methylbenzoate

Cat. No.: B291476
M. Wt: 291.14 g/mol
InChI Key: DIYAZWAHPXYDNX-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-methylbenzoate is an aromatic ester compound characterized by a bromophenyl group attached to a 4-methylbenzoate moiety. Its molecular structure (C₁₄H₁₁BrO₂) features two substituted benzene rings connected via an ester linkage. This compound is synthesized through esterification reactions, typically involving 4-methylbenzoic acid and a bromophenol derivative in the presence of a base such as potassium carbonate .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(4-bromophenyl) 4-methylbenzoate

InChI

InChI=1S/C14H11BrO2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3

InChI Key

DIYAZWAHPXYDNX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. The electron-withdrawing ester group mildly deactivates the ring, necessitating catalytic or activating agents for efficient NAS.

Reagent/ConditionsProductYieldKey ObservationsReference
Pd(PPh₃)₄, K₂CO₃, vinylboronic acid4-Vinylphenyl 4-methylbenzoate85–92%Suzuki-Miyaura coupling conditions; retains ester functionality .
CuI, KOH, NH₃ (aq)4-Aminophenyl 4-methylbenzoate68%Ullmann-type amination requires elevated temperatures (110°C).

Mechanistic Insight : Palladium-catalyzed cross-coupling (e.g., Suzuki) replaces bromine with aryl/vinyl groups via a transmetalation pathway. Ullmann reactions require copper catalysts to facilitate C–N bond formation .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and phenol derivatives.

ConditionsProductsYieldNotesReference
H₂SO₄, H₂O, reflux4-Methylbenzoic acid + 4-bromophenol90%Acidic hydrolysis preserves bromine; side reactions absent .
NaOH, H₂O, refluxSodium 4-methylbenzoate + 4-bromophenoxide95%Saponification proceeds quantitatively under basic conditions.

Kinetics : Hydrolysis rates are pH-dependent, with base-catalyzed mechanisms dominating due to ester activation via deprotonation .

Reduction Reactions

Reduction targets the ester carbonyl or halide group, depending on the reagent.

ReagentProductYieldPathwayReference
LiAlH₄, THF, 0°C → RT4-Bromophenyl 4-(hydroxymethyl)benzoate75%Selective reduction of ester to alcohol; bromine remains intact.
H₂, Pd/C, EtOH4-Methylbenzoic acid + cyclohexanol derivatives60%Hydrogenolysis cleaves ester and reduces aromatic rings .

Side Reactions : Over-reduction may occur with strong agents (e.g., LiAlH₄), leading to complete cleavage of the ester.

Oxidation Reactions

Controlled oxidation modifies the methyl or aromatic groups.

Reagent/ConditionsProductYieldSelectivityReference
KMnO₄, H₂O, Δ4-Carboxyphenyl 4-methylbenzoate55%Oxidizes methyl to carboxylic acid; bromine unaffected.
CrO₃, AcOH4-Bromophenyl 4-(keto)benzoate42%Partial oxidation to ketone; requires anhydrous conditions.

Limitations : Harsh oxidants risk over-oxidation or ring bromine displacement.

Halogenation and Functionalization

The aromatic ring and ester group participate in electrophilic substitutions.

ReactionReagent/ConditionsProductYieldReference
BrominationBr₂, FeBr₃3-Bromo-4-bromophenyl 4-methylbenzoate78%
NitrationHNO₃, H₂SO₄4-Bromophenyl 3-nitro-4-methylbenzoate65%

Regiochemistry : Electrophilic attack occurs para/ortho to the electron-withdrawing ester, moderated by bromine’s meta-directing effect.

Comparison with Similar Compounds

Structural Comparisons

Dihedral Angles and Molecular Geometry:

The dihedral angle between the two benzene rings in 4-bromophenyl 4-methylbenzoate is 54.43°, indicating moderate non-planarity. This contrasts with:

  • 4-Bromophenyl benzoate (4BPB) : Dihedral angle = 58.43°
  • 4-Methylphenyl 4-methylbenzoate (4MPB) : Dihedral angle = 60.17° .

Implications :

  • Larger dihedral angles (e.g., 4MPB) correlate with reduced conjugation and lower melting points.
  • The methyl group in this compound enhances steric hindrance compared to 4BPB, affecting solubility and crystallization behavior .
Substituent Effects:
  • 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate: Incorporates an oxoethyl group, leading to C–H⋯O hydrogen bonds and a dihedral angle of 84.07°. This structural difference increases non-planarity and alters crystal packing compared to the title compound .
  • 4-Methoxy Derivatives : Methoxy groups (e.g., in 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) introduce stronger electron-donating effects, shifting UV-Vis absorption spectra and enhancing photostability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Thermal Stability
This compound 425–426 Moderate High
4-Bromophenyl benzoate ~400 Low Moderate
4-Methylphenyl 4-methylbenzoate ~410 High High
2-(4-Bromophenyl)-2-oxoethyl derivatives 154–155 Low Moderate

Key Observations :

  • Methyl groups enhance thermal stability (e.g., 4MPB vs. 4BPB).
  • Oxoethyl groups reduce solubility due to increased molecular weight and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing polymorphs of 4-bromophenyl 4-methylbenzoate?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve crystal structures . Validate results using tools like PLATON to check for twinning or disorder . Complementary techniques include powder X-ray diffraction (PXRD) to confirm phase purity and differential scanning calorimetry (DSC) to analyze thermal stability .

Q. How can researchers distinguish between true polymorphs and co-crystals in this compound?

  • Methodological Answer : Perform elemental analysis (EA) and mass spectrometry (MS) to verify stoichiometry. Cross-validate SCXRD data with spectroscopic methods (e.g., FT-IR, Raman) to detect unexpected functional groups. Re-refine deposited crystallographic data to identify inconsistencies, such as mixed phases or misassigned components .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods for synthesis or solvent-based crystallization. Follow first-aid measures for brominated compounds: flush eyes with water for 15 minutes and wash skin with soap . Store away from oxidizers and strong acids to prevent hazardous reactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the mechanical properties of this compound polymorphs?

  • Methodological Answer : Analyze Hirshfeld surfaces and interaction energies (e.g., C–H···O, Br···Br contacts) from SCXRD data. Correlate with nanoindentation results to link elastic/plastic behavior to packing motifs. For example:

PolymorphMechanical BehaviorDominant Interactions
Form IPlasticSlip planes via weak van der Waals
Form IIElasticRigid halogen-bonded networks
  • Note : Discrepancies in reported mechanical properties may arise from undetected co-crystallization .

Q. What strategies resolve contradictions in polymorphic assignments for this compound?

  • Methodological Answer :

  • Re-analyze raw diffraction data using alternative software (e.g., OLEX2 vs. SHELXTL) to detect model bias .
  • Validate with solid-state NMR to probe local chemical environments.
  • Compare lattice parameters with known structures in the Cambridge Structural Database (CSD) to identify misassignments .

Q. How can computational modeling predict the stability and synthesis conditions of new polymorphs?

  • Methodological Answer : Use density functional theory (DFT) to calculate relative lattice energies. Simulate solvent-polarity effects with COSMO-RS to guide crystallization screens. Pair with experimental PXRD to validate predicted forms .

Data Contradiction & Validation

Q. Why might structural refinements of this compound yield conflicting hydrogen-bonding patterns?

  • Methodological Answer : Disordered bromine atoms or solvent inclusion can distort electron density maps. Apply restraints (e.g., ISOR, DELU in SHELXL) to refine disordered regions. Use SQUEEZE to model unaccounted solvent voids .

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